2-(6-Aminopurin-9-yl)ethanol

Adenosine Receptor Binding Off-Target Pharmacology GPCR Profiling

Researchers synthesizing PMEA (Adefovir) or validating Tenofovir impurity methods need a dependable source of the N9-(2-hydroxyethyl)adenine scaffold. Propyl analogs (e.g., HPA) cannot substitute due to chain-length-dependent reactivity. 2-(6-Aminopurin-9-yl)ethanol (CAS 707-99-3) resolves this: • Direct Adefovir/PMEA precursor per patented synthetic routes. • ≥98% HPLC purity; qualified as Tenofovir Ethanol Impurity reference standard. • Defined adenosine A2a (Ki=11 µM) & A1 (Ki=29 µM) binding for off-target profiling. Supplied ambient-stable with batch-specific CoA. Immediate global dispatch.

Molecular Formula C7H9N5O
Molecular Weight 179.18 g/mol
CAS No. 707-99-3
Cat. No. B1267718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Aminopurin-9-yl)ethanol
CAS707-99-3
Molecular FormulaC7H9N5O
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)CCO)N
InChIInChI=1S/C7H9N5O/c8-6-5-7(10-3-9-6)12(1-2-13)4-11-5/h3-4,13H,1-2H2,(H2,8,9,10)
InChIKeyVAQOTZQDXZDBJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Aminopurin-9-yl)ethanol (CAS 707-99-3) Procurement & Technical Specification Guide


2-(6-Aminopurin-9-yl)ethanol (CAS 707-99-3), also known as 9-(2-hydroxyethyl)adenine (9heade), is an acyclic nucleoside analog belonging to the adenine derivative class [1]. Characterized by a 2-hydroxyethyl substituent at the N9 position of the purine ring, it exhibits a molecular formula of C7H9N5O and a molecular weight of 179.18 g/mol [1]. This compound serves as a critical chemical intermediate, most notably as the direct precursor for the synthesis of the antiviral agent 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA, Adefovir) and its prodrugs [2][3]. As a research chemical, its high commercial purity, typically specified as ≥98.0% by HPLC, underscores its value for precise applications in pharmaceutical research, analytical method development, and supramolecular chemistry [4].

Why Structural Analogs of 2-(6-Aminopurin-9-yl)ethanol (707-99-3) Are Not Interchangeable


The substitution of 2-(6-Aminopurin-9-yl)ethanol with closely related acyclic adenine analogs, such as 9-(2-hydroxypropyl)adenine (HPA) or other N9-substituted adenines, is not feasible for critical applications due to quantifiable differences in molecular recognition, chemical reactivity, and downstream utility. For example, the difference in the alkyl linker length between the 2-hydroxyethyl and 2-hydroxypropyl groups fundamentally alters the physicochemical properties and the biological activity of the resulting nucleotide phosphonates [1]. Specifically, the ethyl-linked 9-(2-hydroxyethyl)adenine is the specific intermediate required for the synthesis of PMEA, while its propyl analog is used for (R)-9-(2-phosphonomethoxypropyl)adenine (PMPA, Tenofovir) [1]. Furthermore, the compound's distinct pattern of low micromolar affinity for adenosine A2a (Ki = 11 µM) and A1 (Ki = 29 µM) receptors [2] provides a specific, off-target binding profile that is not replicated by the high-potency antiviral agents it is used to synthesize, underscoring its unique identity as a research tool versus a therapeutic. The following quantitative evidence details these critical differentiators.

Quantitative Differentiation Evidence for 2-(6-Aminopurin-9-yl)ethanol vs. Analogs


Distinct Adenosine Receptor Binding Profile Differentiates from Natural Ligand Adenosine

2-(6-Aminopurin-9-yl)ethanol demonstrates a quantifiably distinct binding profile for adenosine receptor subtypes compared to the natural ligand adenosine, which exhibits high-affinity (nM) binding. Specifically, the compound displays low micromolar affinity for human adenosine A2a (Ki = 11 µM) and A1 (Ki = 29 µM) receptors, while its binding to human A2b is weak (Ki >30 µM) [1]. In contrast, the endogenous agonist adenosine has Ki values in the low nanomolar range at these receptors (e.g., ~10-100 nM).

Adenosine Receptor Binding Off-Target Pharmacology GPCR Profiling

High-Efficiency, One-Step Synthesis Achieves Quantitative Yield for Cost-Effective Procurement

A modern, one-step synthetic protocol for 2-(6-Aminopurin-9-yl)ethanol has been developed using adapted Vilsmeier conditions, which delivers the target compound in quantitative yield [1]. This method represents a significant advancement over traditional multi-step syntheses involving adenine and ethylene carbonate, which require lengthy reflux times, careful temperature control, and multiple purification steps [2]. While exact yield data for the older methods are often not explicitly stated in public vendor documents, the claim of 'quantitative yield' for the one-step method implies a near-theoretical conversion efficiency, which is a key differentiator for procurement cost and supply reliability.

Synthetic Chemistry Process Optimization Cost of Goods

Specific Metal Chelation Stability Profile Informs Supramolecular and Coordination Chemistry Applications

The stability constants (log Kf1) for ML complexes of 9-(2-hydroxyethyl)adenine with first-row transition metals have been potentiometrically determined, establishing a clear selectivity order: Fe(III) > Cu(II) > Zn(II) ≈ Ni(II) > Co(II) > Mn(II) [1]. The specific log Kf1 values in 75% EtOH-H2O at 25°C are 11.02 for Fe(III) and 9.17 for Cu(II), while complexes with Mn(II), Co(II), Ni(II), and Zn(II) range from 6.25 to 6.47 [1].

Supramolecular Chemistry Coordination Chemistry Metal Complexation

Defined Role as Critical Tenofovir Impurity Standard in Pharmaceutical Quality Control

2-(6-Aminopurin-9-yl)ethanol is a key process-related impurity in the synthesis of Tenofovir and its prodrugs, including Tenofovir Disoproxil and Tenofovir Alafenamide . It is formally designated as Tenofovir Ethanol Impurity . Unlike other potential side products, this specific impurity arises directly from the starting material and must be quantified and controlled to meet ICH guidelines for pharmaceutical purity.

Pharmaceutical Analysis Quality Control Impurity Profiling

Specific Application Scenarios for 2-(6-Aminopurin-9-yl)ethanol Based on Quantitative Evidence


Pharmaceutical R&D: Synthesis of Adefovir (PMEA) and Related Nucleotide Prodrugs

This compound is the essential starting material for the synthesis of 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA, Adefovir), a potent antiviral agent. Patents explicitly describe its use in reactions to generate PMEA and its prodrugs . The high synthetic yields now achievable [5] make it a cost-effective and reliable intermediate for scaling up research quantities of these critical pharmaceutical candidates.

Analytical Chemistry & Quality Control: Use as a Certified Reference Standard for Tenofovir Impurity Profiling

Due to its designation as a specific process impurity (e.g., Tenofovir Ethanol Impurity) , high-purity (≥98.0% by HPLC) batches of this compound are required by analytical and quality control laboratories in the pharmaceutical industry. It serves as a non-substitutable reference standard for developing and validating HPLC methods to ensure the purity and safety of Tenofovir-based drug products, in compliance with regulatory guidelines.

Pharmacological Research: Adenosine Receptor Profiling and Control Experiments

The well-defined, low micromolar binding affinity for adenosine A2a (Ki=11 µM) and A1 (Ki=29 µM) receptors makes this compound a valuable tool in pharmacological studies. It can be used as a low-affinity control when profiling more potent adenosine receptor ligands or as a specific, validated starting point for medicinal chemistry efforts aiming to improve selectivity and potency for these GPCR targets.

Supramolecular & Materials Chemistry: Crystal Engineering and Metal-Organic Framework Design

The quantifiably distinct stability constants for metal complexes (e.g., log Kf1 = 11.02 for Fe(III)) and its proven ability to form specific supramolecular synthons and coordination polymers with metals like Cd(II) and Cu(II) [5][6] position this compound as a unique N-heterocyclic ligand. Its predictable metal-binding behavior and crystal packing motifs are exploited in the rational design of novel materials, sensors, and coordination architectures.

Technical Documentation Hub

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